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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from

exploratory studies of enalapril (marketed as Renitek) in the treatment of pediatric

hypertension. The information is compiled to support research, scientific discovery, and drug

development efforts in this critical therapeutic area.

Data Presentation
The following tables summarize the key quantitative data from clinical pharmacology and dose-

response studies of enalapril in pediatric populations.

Table 1: Pharmacokinetics of Enalapril and Enalaprilat in
Hypertensive Children

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1234160?utm_src=pdf-interest
https://www.benchchem.com/product/b1234160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Age Group Enalapril
Enalaprilat
(Active
Metabolite)

Citation

Time to Peak

Concentration

(Tmax)

2 months - 15

years
~1 hour

First Dose: 4-6

hours; Multiple

Doses: 3-4 hours

[1]

Mean

Conversion to

Enalaprilat

1 - 24 months 64.7% N/A [1]

6 - <12 years 74.6% N/A [1]

Median Effective

Half-Life for

Accumulation

6 - <12 years N/A 16.3 hours [1]

12 - <16 years N/A 14.6 hours [1]

Accumulation

(Steady-

State/Single

Dose AUC Ratio)

2 months - 15

years
N/A 1.13- to 1.45-fold [1]

Table 2: Dose-Response of Enalapril on Blood Pressure
in Hypertensive Children (Ages 6-16 years)
A prospective, double-blind, placebo-controlled study established a linear dose-response

relationship, indicating that larger doses of enalapril were associated with greater reductions in

blood pressure.[2] The study categorized doses as low, middle, and high, stratified by body

weight.
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Dose Group
Body Weight <
50 kg

Body Weight ≥
50 kg

Outcome Citation

Low 0.625 mg 1.25 mg

Did not

demonstrate

significant

lowering of

diastolic or

systolic blood

pressure

compared to

placebo.

[3]

Middle 2.5 mg 5 mg

Demonstrated

significantly

lowered diastolic

and systolic

blood pressure

compared to

placebo.

[3]

High 20 mg 40 mg

Demonstrated

significantly

lowered diastolic

and systolic

blood pressure

compared to

placebo.

[3]

Note: Specific mean mmHg reduction values for each dose group were not detailed in the

available literature abstracts.

Table 3: Adverse Events Reported in Pediatric Enalapril
Studies
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Adverse Event Incidence Population Citation

Composite Outcome* 21% Infants in NICU [4]

Hyperkalemia 13% Infants in NICU [4]

Elevated Serum

Creatinine
5% Infants in NICU [4]

Hypotension 4% Infants in NICU [4]

Cough 3.8%
Children and

Adolescents
[5]

*Composite outcome included death, hypotension requiring pressors, hyperkalemia, or

elevated serum creatinine.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following protocols are synthesized from the methodologies of key exploratory studies.

Protocol 1: Blood Pressure Measurement
This protocol outlines the standardized method for assessing blood pressure in pediatric

clinical trials of antihypertensive agents.

Patient State: Ensure the patient is seated and has rested for at least 5 minutes before

measurement.

Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.

Measurement Procedure:

Take three separate blood pressure readings.

The primary outcome variable is typically the trough (24-hour post-dose) sitting diastolic

blood pressure.
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Ambulatory Blood Pressure Monitoring (ABPM): For a comprehensive assessment and to

confirm the diagnosis of hypertension, 24-hour ABPM is recommended.

Indications: To confirm hypertension, evaluate for white-coat or masked hypertension, and

assess blood pressure patterns in high-risk patients.

Procedure: Use a validated pediatric ABPM device. Encourage recording on a school day

to reflect typical daily activities.

Interpretation: Compare ABPM values with sex- and height-specific normative data.

Protocol 2: Pharmacokinetic Sample Analysis
This protocol describes the laboratory methods for quantifying enalapril and its active

metabolite, enalaprilat, in plasma.

Sample Collection: Collect blood samples at predetermined time points post-dose to capture

the full pharmacokinetic profile (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours).

Sample Preparation:

Protein Precipitation: A common method involves precipitating plasma proteins with a

solvent like methanol.

Solid Phase Extraction (SPE): For cleaner samples, SPE can be utilized.

Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass

Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous

quantification of enalapril and enalaprilat.

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass

spectrometer.

Chromatographic Column: A C18 column is typically used for separation.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an

aqueous solution with a modifier (e.g., formic acid).
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Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI)

source.

Protocol 3: Renin-Angiotensin-Aldosterone System
(RAAS) Component Analysis
This protocol details the methods for measuring key components of the RAAS to assess the

pharmacodynamic effects of enalapril.

Sample Collection: Obtain blood and urine samples from patients.

Analytes: Measure plasma renin activity (PRA), angiotensin II, and aldosterone. More recent

studies also investigate components of the alternative RAAS pathway, such as angiotensin-

(1-7) and angiotensin-converting enzyme 2 (ACE2).

Analytical Method:

Radioimmunoassay (RIA): A traditional and validated method for measuring the

concentration of angiotensin peptides and aldosterone.

Enzyme-Linked Immunosorbent Assay (ELISA): Can also be used for the quantification of

RAAS components.

Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to visualize key

pathways, workflows, and logical relationships.
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Screening & Enrollment

Baseline Assessment
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Follow-up & Monitoring
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(Once Daily)
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Inclusion Criteria Exclusion Criteria

Potential Study Participants
(Children with Hypertension)

Age 6 to 16 years Sitting Diastolic BP ≥ 95th percentile Informed Consent Obtained Severe Hypertension Significant Renal Impairment
(e.g., GFR < 30 mL/min/1.73m²) History of Hypersensitivity to ACE Inhibitors Use of other antihypertensive medications

Eligible for Enrollment

Meets Meets Meets

Excluded from Study

Meets Meets Meets Meets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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